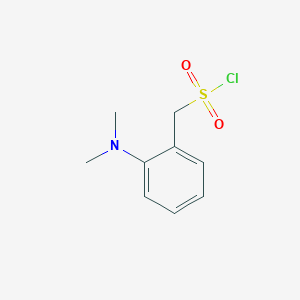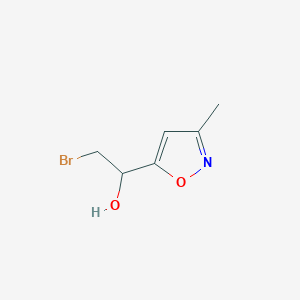![molecular formula C9H20Cl2N2 B15321491 1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Methyl-1-azabicyclo[222]octan-3-yl}methanaminedihydrochloride is an organic compound with a complex bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is employed in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: This compound shares the bicyclic structure but lacks the methyl and methanamine substituents, resulting in different chemical properties and applications.
2-Azabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H20Cl2N2 |
|---|---|
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
(4-methyl-1-azabicyclo[2.2.2]octan-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-9-2-4-11(5-3-9)7-8(9)6-10;;/h8H,2-7,10H2,1H3;2*1H |
InChI-Schlüssel |
WONIRKWCEXBQFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCN(CC1)CC2CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)



![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)






